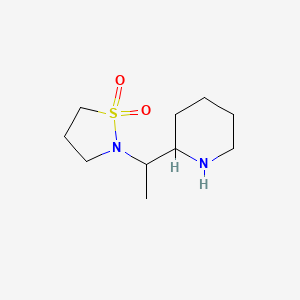![molecular formula C9H7N3O4 B13540275 3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)
3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid is a chemical compound with a unique structure that combines a pyrazine ring with an oxetane ring and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid typically involves the reaction of 5-cyanopyrazine with oxetane-3-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production methods for 3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid are likely to involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazine and oxetane derivatives .
Applications De Recherche Scientifique
3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid
- 3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-2-carboxylic acid
- 3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-4-carboxylic acid
Uniqueness
3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H7N3O4 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
3-(5-cyanopyrazin-2-yl)oxyoxetane-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c10-1-6-2-12-7(3-11-6)16-9(8(13)14)4-15-5-9/h2-3H,4-5H2,(H,13,14) |
Clé InChI |
MPAGQTCNRMUIMK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C(=O)O)OC2=NC=C(N=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)





![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)

![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)


amine](/img/structure/B13540285.png)

